3-Triisopropylsilyl-2-propyn-1-OL
Overview
Description
3-Triisopropylsilyl-2-propyn-1-OL is an organic compound with the molecular formula C12H24OSi. It is a derivative of propargyl alcohol, where the hydrogen atoms on the terminal carbon are replaced by a triisopropylsilyl group. This compound is known for its utility in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Triisopropylsilyl-2-propyn-1-OL typically involves the reaction of propargyl alcohol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Triisopropylsilyl-2-propyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents such as tetrabutylammonium fluoride are used to remove the silyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted propargyl alcohol derivatives.
Scientific Research Applications
3-Triisopropylsilyl-2-propyn-1-OL has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials
Mechanism of Action
The primary mechanism of action for 3-Triisopropylsilyl-2-propyn-1-OL involves the protection of hydroxyl groups. The triisopropylsilyl group is introduced to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
3-Trimethylsilyl-2-propyn-1-OL: Similar in structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
Propargyl Alcohol: The parent compound without any silyl protection.
3-Triethylsilyl-2-propyn-1-OL: Contains a triethylsilyl group instead of a triisopropylsilyl group
Uniqueness
3-Triisopropylsilyl-2-propyn-1-OL is unique due to its bulky triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of hydroxyl groups are crucial .
Properties
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-13H,8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJNJIXUXXARU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CCO)(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267086 | |
Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104493-07-4 | |
Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104493-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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